molecular formula C15H10ClNOS B1420600 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride CAS No. 1160264-88-9

2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride

Cat. No.: B1420600
CAS No.: 1160264-88-9
M. Wt: 287.8 g/mol
InChI Key: KYQCZMFNTYBWOP-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C15H10ClNOS and a molecular weight of 287.77 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride involves several steps. One common method includes the reaction of 2-(5-Methyl-2-thienyl)quinoline with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

    Starting Material: 2-(5-Methyl-2-thienyl)quinoline

    Reagent: Thionyl chloride (SOCl2)

    Conditions: Reflux

    Product: this compound

This method is widely used due to its efficiency and high yield .

Chemical Reactions Analysis

2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride can be compared with other similar compounds, such as:

  • 2-(5-Methyl-2-thienyl)quinoline-4-carboxylic acid
  • 2-(5-Methyl-2-thienyl)quinoline-4-carbonitrile
  • 2-(5-Methyl-2-thienyl)quinoline-4-carboxamide

These compounds share a similar quinoline core structure but differ in their functional groups. The presence of the carbonyl chloride group in this compound makes it more reactive and suitable for specific chemical transformations .

Properties

IUPAC Name

2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNOS/c1-9-6-7-14(19-9)13-8-11(15(16)18)10-4-2-3-5-12(10)17-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQCZMFNTYBWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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